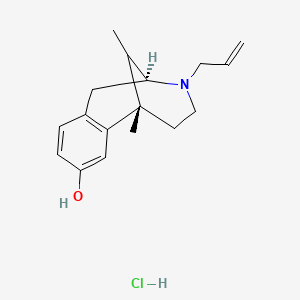
Smyd3-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Smyd3-IN-2 is a small-molecule inhibitor specifically targeting the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a histone methyltransferase involved in the methylation of histone and non-histone proteins, playing a crucial role in gene expression regulation and tumorigenesis .
Métodos De Preparación
The synthesis of Smyd3-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Smyd3-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Smyd3-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving SMYD3.
Biology: Helps in understanding the role of SMYD3 in cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit SMYD3 activity.
Industry: Used in the development of new drugs targeting epigenetic regulators
Mecanismo De Acción
Smyd3-IN-2 exerts its effects by inhibiting the methyltransferase activity of SMYD3. It binds to the active site of SMYD3, preventing the methylation of histone and non-histone proteins. This inhibition disrupts the epigenetic regulation of gene expression, leading to changes in cellular processes and potentially reducing tumorigenesis .
Comparación Con Compuestos Similares
Smyd3-IN-2 is compared with other SMYD3 inhibitors such as BCI-121 and EPZ031686. While all these compounds target SMYD3, this compound is unique in its binding affinity and specificity. Similar compounds include:
BCI-121: Another SMYD3 inhibitor with a different chemical structure and binding mechanism.
EPZ031686: A potent SMYD3 inhibitor with high specificity and efficacy in preclinical studies
Propiedades
Fórmula molecular |
C26H21BrN2O4 |
|---|---|
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
(3R,3'S,3'aS,6'aS)-5'-benzyl-3'-(4-bromophenyl)-6'a-hydroxyspiro[1H-indole-3,2'-3a,4-dihydro-3H-furo[2,3-c]pyrrole]-2,6'-dione |
InChI |
InChI=1S/C26H21BrN2O4/c27-18-12-10-17(11-13-18)22-20-15-29(14-16-6-2-1-3-7-16)24(31)26(20,32)33-25(22)19-8-4-5-9-21(19)28-23(25)30/h1-13,20,22,32H,14-15H2,(H,28,30)/t20-,22-,25+,26+/m1/s1 |
Clave InChI |
YXAJPNWCYAVHMD-LWDBSWEGSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@]3(C4=CC=CC=C4NC3=O)O[C@@]2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |
SMILES canónico |
C1C2C(C3(C4=CC=CC=C4NC3=O)OC2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)



![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)







![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)
